molecular formula C15H20FNO4 B8095634 Boc-2-fluoro-D-homophenylalanine

Boc-2-fluoro-D-homophenylalanine

Cat. No.: B8095634
M. Wt: 297.32 g/mol
InChI Key: QFXYXMWIFSVJSE-GFCCVEGCSA-N
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Description

Boc-2-fluoro-D-homophenylalanine is a non-proteinogenic, fluorinated amino acid derivative that serves as a critical building block in advanced pharmaceutical and biochemical research. The compound features a fluorine atom at the 2-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amine, making it particularly valuable for solid-phase peptide synthesis (SPPS) . This reagent is extensively used in peptide synthesis to incorporate a fluorinated homophenylalanine analogue into peptide chains. The strategic introduction of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting peptides, often leading to improved pharmacokinetic profiles and efficacy of potential therapeutic agents . Its primary research value lies in drug development, where it is employed to create novel peptidomimetics and small molecule inhibitors with enhanced properties . The D-configuration of the chiral center provides resistance to enzymatic degradation by common proteases. Furthermore, its unique structure makes it a valuable tool in bioconjugation for targeted drug delivery systems and in fundamental fluorine chemistry studies to explore the effects of fluorination on biological activity and chemical reactivity . The product is typically supplied as a white to off-white powder. It is recommended to store the compound at 0-8°C . As with all chemicals, appropriate safety precautions should be taken; refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYXMWIFSVJSE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Stereochemical Control for Boc 2 Fluoro D Homophenylalanine

Precursor Chemistry and Starting Material Functionalization

The synthesis of Boc-2-fluoro-D-homophenylalanine begins with the strategic construction of appropriately functionalized precursors. This involves both the modification of the aromatic ring and the introduction of the key fluorine substituent.

Methodologies for Aromatic Ring Derivatization

The synthesis of ring-substituted phenylalanine analogs relies on established and versatile methodologies for derivatizing the aromatic ring. nih.gov These methods are critical for creating the 2-fluorophenyl moiety of the target molecule. A primary route involves the use of pre-functionalized starting materials, such as substituted benzaldehydes, which can be incorporated into the amino acid structure through various classical amino acid syntheses.

One prominent method is the Erlenmeyer-Plöchl synthesis, where a fluorinated benzaldehyde (B42025) undergoes condensation with N-acetylglycine to form an azalactone. Subsequent reduction and hydrolysis can yield the desired racemic fluorinated phenylalanine analog, which can then be resolved. beilstein-journals.org Another powerful set of techniques involves modern cross-coupling reactions. Strategies like the Suzuki and Negishi cross-coupling reactions allow for the formation of the aryl-carbon bond, often using halo-amino acid precursors. nih.gov For instance, an organozinc reagent derived from a fluorinated aromatic halide can be coupled with a protected dehydroalanine (B155165) derivative in the presence of a palladium catalyst to construct the carbon skeleton of the amino acid. nih.gov

Strategic Introduction of the 2-Fluoro Substituent

The introduction of fluorine into an aromatic ring requires specific and often carefully optimized conditions due to the element's high electronegativity. beilstein-journals.org For this compound, the fluorine atom is at the ortho position, which can be achieved through several strategic approaches.

The most direct method is electrophilic fluorination of a suitable aromatic precursor. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. In some cases, transition metal catalysis can be employed to direct the fluorination to a specific C-H bond. For example, a copper(II)-mediated catalytic system can achieve selective fluorination by using a directing group that chelates the metal and positions the fluorinating agent. nih.gov

Alternatively, the synthesis can commence from a starting material that already contains the 2-fluoro substituent. Commercially available compounds like 2-fluorobenzaldehyde (B47322) or 2-fluorobenzyl bromide are common precursors. These can be used in alkylation reactions or condensations to build the homophenylalanine backbone, thereby avoiding the need for a separate fluorination step on a complex intermediate. researchgate.net This "fluorinated building block" approach is often more efficient and avoids issues with regioselectivity during the fluorination step. rsc.org

Advanced Techniques for Chiral Synthesis of the D-Configuration

Achieving the specific D-configuration of the stereocenter is a critical challenge in the synthesis of this compound. Several advanced asymmetric techniques are employed to control the stereochemistry with high fidelity.

Asymmetric Alkylation and Enantioselective Approaches

Asymmetric alkylation is a powerful method for establishing the chiral center. This strategy typically involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, such as 2-fluorobenzyl bromide. The stereochemical outcome is controlled by a chiral auxiliary temporarily attached to the glycine unit.

For example, a glycine derivative can be attached to a camphor-derived or amino acid-derived chiral auxiliary. numberanalytics.com Deprotonation of this species creates a chiral enolate, which then reacts with the electrophile. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired D-amino acid with high enantiomeric purity. Chiral phase-transfer catalysis represents another enantioselective approach, where the asymmetric alkylation of a standard glycine ester derivative is achieved using a chiral catalyst to create a stereochemically biased environment for the reaction. jst.go.jp

Enzymatic Resolution and Biocatalytic Synthesis Pathways

Biocatalysis offers highly selective and environmentally benign routes to enantiopure amino acids. acs.org These methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.

Enzymatic kinetic resolution is a common technique where a racemic mixture of a 2-fluoro-homophenylalanine derivative is treated with an enzyme that selectively acts on one enantiomer, leaving the other (in this case, the D-enantiomer) untouched. Phenylalanine ammonia-lyase (PAL) from various sources, such as Rhodotorula glutinis, can be used to resolve racemic mixtures by selectively deaminating the L-enantiomer to trans-cinnamic acid, allowing for the recovery of the highly pure D-enantiomer. nih.govplos.org Similarly, lipases or proteases can selectively hydrolyze the N-acetyl or ester derivative of the L-amino acid.

Direct asymmetric synthesis using engineered enzymes is an increasingly powerful approach. Transaminases (TAs) can catalyze the asymmetric amination of a prochiral keto-acid precursor, such as 2-oxo-4-(2-fluorophenyl)butanoic acid. nih.govnih.gov By selecting or engineering a TA that is specific for producing the D-enantiomer, the target amino acid can be synthesized with very high enantiomeric excess (>99% ee). acs.orgnih.gov This method is highly atom-economical and can be performed using whole-cell biocatalysts, simplifying the process. nih.gov

Table 1: Comparison of Enzymatic Methods for D-Amino Acid Synthesis
MethodEnzyme TypeSubstratePrinciple of ActionTypical Enantiomeric Excess (ee)
Kinetic ResolutionPhenylalanine Ammonia-Lyase (PAL)Racemic DL-2-fluoro-homophenylalanineSelective deamination of the L-enantiomer. plos.org>99% for the remaining D-enantiomer. nih.gov
Kinetic ResolutionHydrolase (e.g., Lipase, Acylase)Racemic N-acyl-2-fluoro-homophenylalanineSelective hydrolysis of the N-acyl group from the L-enantiomer.High (>95%)
Asymmetric SynthesisD-Amino Acid Dehydrogenase (DAADH)2-oxo-4-(2-fluorophenyl)butanoic acidReductive amination of the keto acid to the D-amino acid. acs.org>99% acs.org
Asymmetric SynthesisEngineered Transaminase (TA)2-oxo-4-(2-fluorophenyl)butanoic acid + Amine DonorStereoselective transfer of an amino group to the keto acid. nih.gov>99% nih.govnih.gov

Chiral Auxiliary-Mediated Asymmetric Transformations

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry. numberanalytics.comjst.go.jp A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a subsequent reaction before being cleaved off. numberanalytics.com

In the context of synthesizing D-amino acids, a common strategy involves the use of auxiliaries such as those developed by Evans (oxazolidinones) or Oppolzer (camphorsultams). For instance, an N-acylated oxazolidinone can be alkylated. The bulky auxiliary blocks one face of the resulting enolate, forcing the alkylating agent (e.g., 2-fluorobenzyl bromide) to approach from the opposite side with high diastereoselectivity. beilstein-journals.org After the alkylation step, the auxiliary is hydrolytically or reductively removed to release the desired chiral amino acid. beilstein-journals.org

Another effective strategy utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. beilstein-journals.orgtcichemicals.com The complex serves as a chiral glycine equivalent. Alkylation of this complex with 2-fluorobenzyl halide, followed by acidic hydrolysis, decomposes the complex and liberates the D-2-fluoro-homophenylalanine. This method has proven effective for the gram-scale synthesis of various fluorinated amino acids with excellent stereocontrol. beilstein-journals.org

Table 2: Chiral Auxiliary-Mediated Synthesis Approaches
Auxiliary TypeKey ReactionElectrophile ExampleStereocontrol MechanismReference Principle
Oxazolidinone (Evans)Asymmetric Alkylation2-fluorobenzyl bromideSteric hindrance from the auxiliary directs the approach of the electrophile. beilstein-journals.org
Camphorsultam (Oppolzer)Asymmetric Alkylation2-fluorobenzyl bromideSteric shielding of one face of the enolate. numberanalytics.com
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAsymmetric Alkylation of Ni(II)-Glycine Complex2-fluorobenzyl halideFormation of a rigid chiral complex that dictates the trajectory of the electrophile. beilstein-journals.orgtcichemicals.com

De Novo Asymmetric Fluorination Protocols for Amino Acid Scaffolds

The creation of the 2-fluoro-D-homophenylalanine backbone with precise stereocontrol is the cornerstone of the synthesis. De novo asymmetric methods, which construct the chiral center during the main synthetic sequence, are paramount. These can be broadly categorized into enzymatic and chemical catalysis approaches.

Enzymatic strategies offer high selectivity and operate under mild conditions. Engineered enzymes, such as D-amino acid dehydrogenases or transaminases, are particularly promising. For instance, engineered diaminopimelate dehydrogenases (DAPDH) have demonstrated the ability to catalyze the reductive amination of keto-acid precursors to yield D-amino acids with high enantiomeric excess. nih.gov A hypothetical enzymatic route to 2-fluoro-D-homophenylalanine would involve the synthesis of the corresponding α-keto acid, 2-oxo-4-(2-fluorophenyl)butanoic acid. An engineered D-phenylalanine dehydrogenase or a related mutant could then catalyze the reductive amination of this prochiral keto acid to furnish the desired D-amino acid. nih.govacs.org

Another powerful enzymatic approach involves engineered aspartate aminotransferases. A double mutant of E. coli aspartate aminotransferase has been successfully used to synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) with excellent yield and enantiomeric excess. nih.gov By employing protein engineering, it is conceivable to alter the substrate specificity and stereoselectivity of such transaminases to accept the fluorinated keto-acid precursor and produce the D-enantiomer. nih.gov

Table 1: Overview of Potential Enzymatic Reactions for Asymmetric Synthesis

Enzyme ClassReaction TypeProchiral SubstrateProductKey Advantage
D-Amino Acid DehydrogenaseReductive Amination2-oxo-4-(2-fluorophenyl)butanoic acid2-fluoro-D-homophenylalanineHigh enantioselectivity for D-isomers.
Engineered TransaminaseTransamination2-oxo-4-(2-fluorophenyl)butanoic acid2-fluoro-D-homophenylalanineUse of inexpensive amino donors. nih.gov

From a chemical catalysis perspective, asymmetric electrophilic fluorination has emerged as a powerful tool. rsc.org This typically involves the reaction of a nucleophilic enolate equivalent of a protected homophenylalanine scaffold with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). The stereoselectivity is controlled by a chiral catalyst, which can be a metal complex or a chiral organocatalyst. beilstein-journals.orgnih.gov Anionic chiral phase-transfer catalysts, for example, have been shown to be effective in fluorocyclization reactions, a concept that could be adapted to the asymmetric fluorination of a suitable substrate. nih.gov

Boc-Protection Strategy and Its Synthetic Implications

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid and peptide synthesis due to its stability under a broad range of conditions and its facile, selective removal under acidic conditions. rsc.orgnih.gov

Regioselective Protection of the Amine Functionality

Once 2-fluoro-D-homophenylalanine is synthesized, the regioselective protection of its α-amino group is a critical step for its use as a building block in further synthetic applications, such as peptide synthesis. The standard procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov

The reaction is typically performed in a mixed solvent system, such as water/t-butanol or water/dioxane, with an inorganic base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the dissolution of the amino acid and neutralize the acid formed during the reaction. nih.gov The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the tert-butyl carbamate. The process is generally high-yielding and chemoselective for the amine group, leaving the carboxylic acid moiety untouched.

Facile Deprotection Methodologies for Subsequent Functionalization

The key advantage of the Boc group is its lability under acidic conditions, which allows for its removal without affecting other potentially sensitive functional groups. rsc.org This orthogonality is crucial in multi-step syntheses.

The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). rsc.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. Scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive residues. rsc.org Another widely used method is the use of hydrogen chloride (HCl) in an organic solvent like methanol, dioxane, or ethyl acetate. rsc.org

Table 2: Common Reagents for Boc Deprotection of Amino Acids

Reagent(s)SolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, room temp, 30-60 minHighly effective; requires handling of corrosive acid. rsc.org
Hydrogen Chloride (HCl)Methanol, Dioxane, or Ethyl Acetate3-4 M HCl solution, room tempForms the hydrochloride salt of the amine. rsc.org
Aluminum Chloride (AlCl₃)Acetonitrile/DCMRoom temperatureOffers selectivity in the presence of other acid-labile groups. rsc.org
Trimethylsilyl Iodide (TMSI) then MethanolChloroform or DCM0°C to room temperatureMild conditions for sensitive substrates. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Selection and Temperature Regulation Effects

In asymmetric synthesis, the choice of solvent can significantly influence both the reaction rate and the stereochemical outcome. For catalytic asymmetric fluorinations, solvents with varying polarities and coordinating abilities are screened to find the optimal balance for catalyst solubility, substrate reactivity, and stabilization of the transition state. For instance, in Ni(II) complex-mediated alkylations for synthesizing fluorinated amino acids, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed. beilstein-journals.org

Temperature is another critical parameter. Lowering the reaction temperature in asymmetric catalysis often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also significantly decrease the reaction rate. Therefore, a compromise must be found to achieve acceptable yields and selectivity in a reasonable timeframe. For example, stereoselective alkylations using chiral auxiliaries are frequently performed at low temperatures, such as -78 °C, to maximize diastereoselectivity. beilstein-journals.org

Catalyst and Ligand Design for Enhanced Selectivity and Efficiency

The heart of asymmetric catalysis lies in the design of the chiral catalyst. For the synthesis of fluorinated amino acids, significant efforts have been directed toward developing new catalysts and ligands. rsc.orgthe-innovation.org In transition-metal-catalyzed reactions, the chiral ligand bound to the metal center is what dictates the stereochemical pathway of the reaction. For example, in the synthesis of fluorinated phenylalanine derivatives via Ni(II) complexes, the choice of the chiral Schiff base ligand derived from an amino acid and a chiral amine is crucial for achieving high diastereomeric excess. beilstein-journals.org

The development of novel organocatalysts, such as chiral phosphoric acids or phase-transfer catalysts, has also opened new avenues for asymmetric fluorination. nih.gov These catalysts are often more robust, less toxic, and more readily available than their metal-based counterparts. The optimization process involves screening a library of catalysts with systematically varied steric and electronic properties to identify the one that provides the highest enantioselectivity and reactivity for the specific substrate.

Table 3: Illustrative Factors for Optimization in Asymmetric Synthesis of Fluorinated Amino Acids

ParameterFactor to OptimizeDesired OutcomeExample from Related Syntheses
Catalyst Metal Center and Ligand StructureHigh enantiomeric/diastereomeric excess, high turnover numberChiral Ni(II) complexes for alkylation reactions. beilstein-journals.org
Fluorinating Agent Reactivity and SelectivityEfficient fluorination without side reactionsUse of electrophilic sources like NFSI. beilstein-journals.org
Solvent Polarity and Coordinating AbilityEnhanced catalyst performance and selectivityTHF or DMF in metal-catalyzed reactions. beilstein-journals.org
Temperature Reaction EnergeticsMaximized stereoselectivityLow temperatures (-78 °C) for auxiliary-controlled reactions. beilstein-journals.org
Base Strength and Steric HindranceEfficient generation of nucleophile without side reactionsNaHMDS for enolate formation. beilstein-journals.org

Chemical Derivatization and Bioconjugation of Boc 2 Fluoro D Homophenylalanine

Incorporation into Peptidic Structures

The presence of the Boc protecting group on the α-amino group of 2-fluoro-D-homophenylalanine makes it amenable to standard peptide synthesis methodologies. Both solid-phase and solution-phase strategies can be employed to incorporate this unnatural amino acid into peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Applications of Boc-2-fluoro-D-homophenylalanine

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the routine synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, one of the classical approaches to SPPS, is well-suited for the incorporation of this compound. In this method, the peptide is assembled on a solid support, and the Boc group serves as a temporary protecting group for the N-terminus, which is removed under acidic conditions.

The general cycle for incorporating this compound into a growing peptide chain on a resin would involve the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a hindered base, such as diisopropylethylamine (DIPEA).

Coupling: The incoming this compound is activated at its carboxyl group and then coupled to the free amino group of the resin-bound peptide.

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or unusual amino acids. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

While specific data on the coupling efficiency of this compound is not extensively documented in publicly available literature, the principles of SPPS suggest that standard protocols can be adapted for its use. rsc.orgnih.gov The fluorinated nature of the side chain is not expected to significantly interfere with the coupling reaction itself.

Table 1: Representative Protocol for a Single Coupling Cycle in Boc-SPPS

StepReagent/SolventTimePurpose
1. SwellingDichloromethane (DCM)30 minSwell the resin to allow reagent access.
2. Deprotection25-50% Trifluoroacetic acid (TFA) in DCM20-30 minRemove the N-terminal Boc protecting group.
3. WashingDCM, Isopropanol, DCM3 x 1 min eachRemove residual TFA and byproducts.
4. Neutralization5-10% Diisopropylethylamine (DIPEA) in DCM2 x 2 minNeutralize the N-terminal ammonium (B1175870) salt.
5. WashingDCM3 x 1 minRemove excess base.
6. CouplingThis compound, Coupling Reagent (e.g., DCC/HOBt), in DCM/DMF1-4 hoursForm the peptide bond.
7. WashingDCM, Isopropanol, DCM3 x 1 min eachRemove excess reagents and byproducts.

This table represents a general protocol and may require optimization for specific peptide sequences.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for the large-scale synthesis of shorter peptides or for fragment condensation strategies. nih.govyoutube.com this compound can be readily utilized in solution-phase synthesis.

In a typical stepwise approach, the carboxyl group of this compound would be activated, for example, using a coupling reagent like those mentioned for SPPS, and then reacted with the free amino group of another amino acid ester. Following the coupling, the Boc group can be removed with acid, and the resulting dipeptide ester can be carried forward to the next coupling step. Alternatively, the ester can be hydrolyzed to the free acid for subsequent fragment condensation.

For fragment condensation, a protected peptide fragment is coupled with another, which can reduce the number of synthetic steps and potential side reactions associated with the synthesis of long peptides. The use of this compound in either the N-terminal or C-terminal fragment would proceed via standard solution-phase coupling protocols.

Influence on Peptide Conformation, Stability, and Secondary Structure Formation

The introduction of fluorinated amino acids into peptides can have profound effects on their conformation and stability. nih.govrsc.org The fluorine atom, being highly electronegative, can influence the local electronic environment and stereoelectronic effects within the peptide backbone.

While specific conformational studies on peptides containing 2-fluoro-D-homophenylalanine are limited, insights can be drawn from studies on other fluorinated amino acids. The substitution of hydrogen with fluorine on the aromatic side chain can:

Modulate Secondary Structure: The presence of a fluorinated residue can impact the propensity of a peptide to form secondary structures like α-helices or β-sheets. Depending on its position and the surrounding sequence, it could either stabilize or destabilize these structures. For instance, the electronic effects of the fluorine atom can alter the pKa of the side chain and its interactions with neighboring residues. nih.gov

Enhance Stability: The strong carbon-fluorine bond can increase the metabolic stability of the peptide by making the side chain more resistant to enzymatic degradation. nih.gov

Computational studies on related fluorinated peptide mimetics have shown that the replacement of peptide bonds with fluoroalkene moieties can lead to distinct conformational preferences, often favoring more extended structures. nih.gov While not a direct analogue, this highlights the significant conformational impact of fluorine within a peptide-like backbone.

Non-Peptidic Derivatizations of this compound

The chemical utility of this compound extends beyond its use as a building block for peptides. Its protected amino group and free carboxyl group allow for a range of chemical modifications to create novel small molecules.

Amide Bond Formations with Diverse Carboxylic Acid Moieties

The free carboxyl group of this compound can be readily coupled with a wide variety of primary and secondary amines to form amides. This is a standard transformation in organic synthesis, often facilitated by the same coupling reagents used in peptide synthesis.

A general scheme for this reaction would involve the activation of the carboxylic acid of this compound, followed by the addition of the desired amine.

Table 2: Representative Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
DCC (N,N'-Dicyclohexylcarbodiimide)A classic and cost-effective carbodiimide (B86325) reagent.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, allowing for easier workup.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient uronium-based coupling reagent, often used for sterically hindered couplings.
T3P (Propanephosphonic acid anhydride)A versatile reagent for amide bond formation, often used in industrial processes. nih.gov

The choice of coupling reagent and reaction conditions (solvent, temperature, presence of additives) would depend on the specific amine being used and its reactivity. This approach allows for the synthesis of a diverse library of compounds where the 2-fluoro-D-homophenylalanine moiety is linked to various functional groups through an amide bond.

Esterifications and Etherifications of the Carboxyl Group

The carboxylic acid of this compound can be converted into a variety of esters. Esterification is a common strategy to mask the carboxylic acid, improve solubility, or modulate the biological activity of a molecule.

Common methods for the esterification of N-Boc protected amino acids include:

Reaction with Alkyl Halides: Treatment of the carboxylic acid with a base (e.g., cesium carbonate, sodium bicarbonate) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Fischer Esterification: Reaction with an alcohol under acidic conditions. This method is less common for Boc-protected amino acids due to the acid-lability of the Boc group.

Steglich Esterification: Using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to couple the carboxylic acid with an alcohol.

Etherification of the carboxyl group is not a standard transformation. The term likely refers to the formation of esters.

Table 3: Representative Esterification of this compound

Product EsterReagentsGeneral Conditions
Methyl EsterMethyl iodide, Cesium carbonateDMF, Room Temperature
Ethyl EsterEthyl iodide, Sodium bicarbonateDMF, Room Temperature
Benzyl EsterBenzyl bromide, TriethylamineAcetonitrile, Room Temperature
tert-Butyl EsterIsobutylene (B52900), Sulfuric acid (catalytic)Dichloromethane, -78 °C to Room Temperature

This table provides illustrative examples; specific conditions may vary.

Side-Chain Functionalization (e.g., modifications of the homophenylalanine aromatic ring)

The aromatic ring of this compound is a prime target for further chemical modification, enabling the introduction of various functionalities. The presence of the fluorine atom at the ortho position influences the electronic properties of the phenyl ring, which can be leveraged for selective chemical reactions. While specific studies on the side-chain functionalization of this compound are not extensively documented, established methods for aryl functionalization can be applied.

For instance, cross-coupling reactions such as the Suzuki or Stille reactions could potentially be used to introduce new carbon-carbon bonds at positions other than the fluorine-substituted carbon. nih.gov This would allow for the attachment of reporter groups, cross-linking agents, or other moieties to the aromatic side chain. The fluorine atom itself can also participate in certain chemical transformations, although its high bond strength with carbon makes this challenging. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, and reactivity of the analog, which can be exploited for various applications. nih.gov

Advanced Bioconjugation Techniques Utilizing this compound

The unique structure of this compound, combining a non-canonical amino acid with a fluorine atom, makes it a promising candidate for several advanced bioconjugation strategies.

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific sites, directed by a unique codon. chemimpex.com This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and the designated codon.

While the site-specific incorporation of this compound has not been explicitly detailed in published research, studies with the closely related analog, p-fluoro-phenylalanine, have demonstrated the feasibility of this approach. nih.gov In these studies, an engineered tRNA synthetase was used to charge a suppressor tRNA with p-fluoro-phenylalanine, which was then incorporated into a protein in response to an amber stop codon. nih.gov A similar strategy could be developed for 2-fluoro-D-homophenylalanine, which would enable the introduction of this fluorinated amino acid into any desired position within a protein. This would provide a powerful tool for probing protein structure and function, as the fluorine atom can serve as a sensitive NMR probe. nih.gov The incorporation of fluorinated amino acids can also enhance the metabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov

Table 1: Potential System for Genetic Code Expansion with 2-fluoro-D-homophenylalanine

ComponentDescriptionRationale
Target Protein Any protein of interest with a specific codon (e.g., amber stop codon) at the desired incorporation site.To introduce the fluorinated amino acid at a precise location.
Orthogonal tRNA An engineered tRNA that recognizes the unique codon but is not recognized by endogenous synthetases.To ensure specific delivery of the non-canonical amino acid.
Orthogonal Synthetase An engineered aminoacyl-tRNA synthetase that specifically recognizes and charges the orthogonal tRNA with 2-fluoro-D-homophenylalanine.To ensure high fidelity of incorporation.
Expression System A host organism (e.g., E. coli) that expresses the target protein, orthogonal tRNA, and orthogonal synthetase.To produce the modified protein.

Bioorthogonal Click Chemistry Applications for Probe Design and Labeling

Bioorthogonal chemistry refers to a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry" reactions are a cornerstone of this field, characterized by their high efficiency, selectivity, and biocompatibility.

Although direct applications of this compound in click chemistry are not yet reported, its structure is amenable to modification for such purposes. The aromatic ring could be functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, through standard synthetic methods. Once incorporated into a peptide or protein, this functionalized amino acid would allow for the attachment of various probes (e.g., fluorophores, biotin) or therapeutic agents via a click reaction. The fluorine atom's electronic influence could potentially modulate the reactivity of the attached bioorthogonal group.

Chemo-Enzymatic Ligation Strategies for Protein Engineering

Chemo-enzymatic ligation combines the specificity of enzymatic reactions with the versatility of chemical synthesis to construct modified proteins. Enzymes like sortase or butelase can recognize specific peptide sequences and catalyze the ligation of a synthetic peptide (containing a non-canonical amino acid) to a protein of interest.

This compound could be incorporated into a short synthetic peptide, which could then be attached to a target protein using a suitable ligase. This would allow for the C-terminal or N-terminal modification of proteins with this fluorinated amino acid. This strategy offers a powerful way to introduce specific modifications into large proteins that are difficult to produce by total chemical synthesis. While specific examples with this exact amino acid are lacking, the general principle of using chemo-enzymatic ligation to incorporate fluorinated amino acids is an active area of research.

Table 2: Illustrative Chemo-Enzymatic Ligation Strategy

StepDescriptionKey Reagents
1. Peptide Synthesis Solid-phase synthesis of a peptide containing this compound and a recognition sequence for a specific ligase.This compound, standard amino acids, solid support, coupling reagents.
2. Protein Expression Expression of the target protein with a corresponding ligation tag (e.g., sortase recognition motif).Expression vector, host cells.
3. Enzymatic Ligation Incubation of the synthetic peptide and the target protein with the appropriate ligase.Purified ligase (e.g., Sortase A), reaction buffer.
4. Purification Purification of the final modified protein.Chromatography techniques (e.g., affinity, size-exclusion).

Concluding Remarks

This compound stands as a promising yet underexplored building block in the realm of chemical biology. Its inherent features—a non-canonical D-amino acid structure, a Boc-protecting group for straightforward peptide synthesis, and a fluorine-substituted aromatic ring—position it as a versatile tool for a range of advanced applications. While direct research on this specific compound is limited, the extensive work on analogous fluorinated amino acids provides a strong foundation for its potential use in side-chain functionalization, site-specific protein incorporation, bioorthogonal chemistry, and chemo-enzymatic ligation. Further investigation into the unique properties and applications of this compound is warranted and expected to yield novel strategies for protein engineering and biomolecular studies.

Mechanistic Investigations and Biochemical Applications of Boc 2 Fluoro D Homophenylalanine Analogues

Probing Macromolecule-Ligand Interactions with Fluorine-19 NMR

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an invaluable technique for studying the structure, dynamics, and interactions of biomolecules. acs.org The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe. acs.org Crucially, fluorine is virtually absent from biological systems, providing a "bio-orthogonal" signal free from background interference. acs.orgnih.gov The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, making it an exquisite reporter of subtle changes in protein conformation and ligand binding. acs.orgacs.org Incorporating a fluorinated amino acid like 2-fluoro-D-homophenylalanine into a peptide allows researchers to leverage these advantages to gain detailed insights into macromolecular interactions.

The site-specific incorporation of a fluorinated amino acid into a peptide or protein provides a powerful handle to monitor molecular recognition events. acs.org When a peptide containing a 2-fluoro-D-homophenylalanine residue binds to its target macromolecule (e.g., a receptor or enzyme), the local environment around the fluorine atom changes, inducing a corresponding change in its ¹⁹F NMR chemical shift. nih.gov By observing these chemical shift perturbations, researchers can map the regions of the peptide involved in the binding interface and characterize the conformational changes that occur upon complex formation. acs.orgnih.gov

The nature of the ¹⁹F NMR spectral changes can also provide information on the kinetics of the binding event. acs.org Depending on the rate of exchange between the free and bound states, different spectral patterns are observed:

Slow Exchange: Two distinct resonances are observed for the free and bound states. This occurs when the dissociation rate is much slower than the difference in resonance frequencies between the two states.

Fast Exchange: A single, population-averaged resonance is observed, whose chemical shift is a weighted average of the free and bound states. This is typical for weaker interactions with rapid on/off rates.

Intermediate Exchange: A single, broad resonance is observed, which is characteristic of exchange rates that are on the same timescale as the difference in resonance frequencies. nih.gov

These principles have been successfully applied using various fluorinated aromatic amino acids to map ligand binding sites and monitor conformational changes in systems like the E. coli aspartate receptor and nitroreductase. acs.orgnih.gov

Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes Upon Ligand Binding

State Protein Environment Typical ¹⁹F Chemical Shift (ppm) Linewidth
Unbound Peptide Exposed to solvent -113.5 Narrow
Bound Peptide (Site A) Buried in a hydrophobic pocket -115.0 Broadened
Bound Peptide (Site B) Near a positively charged residue -112.8 Broadened

Note: This table presents hypothetical data for a peptide containing 2-fluoro-homophenylalanine to illustrate the principles of ¹⁹F NMR in binding studies. Actual chemical shifts are highly dependent on the specific protein environment.

Substituting a canonical amino acid with a fluorinated analogue like 2-fluoro-D-homophenylalanine can significantly alter the binding characteristics of a peptide. rsc.org Fluorination increases the hydrophobicity of the amino acid side chain, which can lead to stronger hydrophobic interactions within a receptor's binding pocket. nih.gov Furthermore, the C-F bond can participate in non-covalent interactions, such as multipolar C-F···C=O interactions, which can further enhance binding affinity. nih.gov

However, the effect of fluorination is highly context-dependent and not always predictable. nih.govfu-berlin.de The introduction of a bulky fluorine atom may also lead to steric clashes that weaken the interaction. The position of fluorination on the aromatic ring is critical. For instance, studies on fluorinated analogues of the glucagon-like peptide-1 (GLP-1) have shown varied effects on receptor binding affinity. nih.gov In one study, seven different fluorinated GLP-1 analogues were synthesized, and their binding to the human GLP-1 receptor (hGLP-1R) was assessed. The results demonstrated that the impact on affinity ranged from comparable to significantly decreased, depending on the site of fluorination. nih.gov

Table 2: Binding Affinities of Selected Fluorinated GLP-1 Analogues to hGLP-1R

Peptide Analogue Modification IC₅₀ (nM) Fold Change vs. GLP-1
GLP-1 (control) None 1.9 1.0
F9 Glu9 -> F-analog 5.1 2.7
F29 Val29 -> F-analog 13.3 7.0
F28 Ala28 -> F-analog 18.8 9.9
F8 Gly8 -> F-analog 51.3 27.0

This table is adapted from findings on hexafluoroleucine-containing GLP-1 analogues, illustrating the variable impact of fluorination on receptor binding. nih.gov

These findings underscore the utility of fluorinated amino acids like 2-fluoro-D-homophenylalanine as tools for systematically probing ligand-receptor interactions and fine-tuning the affinity and selectivity of peptide-based therapeutics. nih.gov

Enzyme Active Site Investigations with Boc-2-fluoro-D-homophenylalanine Derivatives

Fluorinated amino acids are widely used to create potent and selective enzyme inhibitors and to elucidate enzymatic mechanisms. researchgate.netresearchgate.net The strong electron-withdrawing nature of fluorine can alter the chemical properties of adjacent functional groups, while the stability of the C-F bond can be exploited to trap enzymatic intermediates. nih.gov Peptides incorporating this compound derivatives can be designed as specific tools to investigate the function and mechanism of various enzymes, particularly proteases.

One of the primary mechanisms of enzyme inhibition by fluorinated compounds is competitive inhibition. rroij.com A peptide containing a 2-fluoro-D-homophenylalanine residue can be designed to mimic the natural substrate of an enzyme, competing for binding at the active site. The enhanced hydrophobicity or unique electronic properties conferred by the fluorine atom can lead to a higher binding affinity for the inhibitor compared to the natural substrate, resulting in effective inhibition. rroij.com

For example, α-fluorinated ketones incorporated into peptide scaffolds have been successfully used as inhibitors of serine proteases. nih.gov The electron-withdrawing fluorine atoms destabilize the ketone carbonyl, making it more susceptible to nucleophilic attack by the active site serine residue. This results in the formation of a stable hemiacetal adduct that mimics the tetrahedral transition state of peptide bond cleavage, effectively inhibiting the enzyme. nih.gov A similar strategy could be employed where a peptide containing 2-fluoro-D-homophenylalanine is modified at the scissile bond to act as a transition-state analogue inhibitor for a target protease.

Fluorinated amino acids are invaluable for studying enzyme mechanisms, often serving as "suicide substrates" or mechanism-based inactivators. nih.gov In such cases, the fluorinated substrate analogue is processed by the enzyme's catalytic machinery, but at a certain point in the reaction cycle, a highly reactive species is generated that covalently modifies and irreversibly inactivates the enzyme. researchgate.net The excellent leaving group ability of the fluoride (B91410) ion is often key to these inactivation mechanisms. nih.gov

The ¹⁹F NMR signal of the fluorinated amino acid provides a direct spectroscopic handle to follow the fate of the substrate as it is processed by the enzyme. researchgate.net This allows researchers to monitor the formation of covalent enzyme-inhibitor complexes and to determine kinetic parameters, such as the partition ratio (the number of turnover events versus inactivation events). nih.gov For instance, fluorinated amino acids have been instrumental in elucidating the mechanisms of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.govresearchgate.net While direct studies on 2-fluoro-D-homophenylalanine in this context are not widely reported, the principles established with other fluorinated amino acids provide a clear blueprint for its potential application in mechanistic enzymology.

Conformational Analysis in Biophysical Contexts

The incorporation of a fluorinated amino acid can have a significant impact on the conformational landscape of a peptide. nih.gov The steric bulk and unique electronic properties of fluorine can influence local dihedral angles and favor specific secondary structures, such as β-turns or helical structures. rsc.org These conformational effects can be harnessed to stabilize desired peptide conformations for therapeutic applications or to study the principles of protein folding.

Studies on model peptides, such as α-helical coiled coils, have shown that the introduction of fluorinated amino acids into the hydrophobic core can either stabilize or destabilize the structure, depending on the specific residue and its environment. fu-berlin.depsu.edu This highlights the complex interplay of steric, hydrophobic, and electrostatic interactions governed by the fluorine atom. Conformational analysis of peptides containing 2-fluoro-D-homophenylalanine, using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed information on how this specific modification influences peptide secondary structure. nih.gov Such studies are crucial for the rational design of peptidomimetics with predictable and stable three-dimensional structures. The ability of an antigen-binding antibody to induce a specific conformation in a flexible peptide suggests that even peptides without a rigid pre-formed structure can be powerful biological tools. nih.gov The inclusion of a residue like 2-fluoro-D-homophenylalanine could be used to probe the energetic contributions of specific side-chain interactions to this induced-fit process.

Cellular and Subcellular Distribution Studies as a Probe

The unique properties of fluorinated amino acids make them excellent probes for studying biological processes within a cellular context. The fluorine atom can be used as a reporter for ¹⁹F NMR studies, or the amino acid can be tagged with a fluorescent label for imaging applications.

The incorporation of unnatural amino acids into proteins is a well-established technique for protein engineering and in vivo studies. nih.gov While the Boc protecting group would likely prevent direct incorporation of this compound into proteins via ribosomal synthesis, the deprotected analogue, 2-fluoro-D-homophenylalanine, could potentially be incorporated. However, the D-configuration would likely hinder its recognition by the translational machinery, which is specific for L-amino acids.

Studies have shown that various fluorinated phenylalanine analogues can be incorporated into proteins in auxotrophic bacterial strains or through the use of engineered aminoacyl-tRNA synthetases. publish.csiro.aunih.govnih.govfrontiersin.org This allows for the production of proteins containing fluorinated residues at specific sites, which can then be used for structural and functional studies. The efficiency of incorporation would depend on the specific fluorinated amino acid and the expression system used. nih.gov

To study the intracellular distribution of this compound or peptides containing it, the molecule can be conjugated to a fluorescent reporter tag. nih.gov This allows for visualization of its uptake, localization, and trafficking within cells using fluorescence microscopy techniques. pharmaxchange.info The choice of fluorophore is critical and should be based on its photophysical properties and compatibility with live-cell imaging. acs.org

Alternatively, the fluorine atom itself can serve as a sensitive probe for ¹⁹F NMR spectroscopy. researchgate.net This technique allows for the detection of the fluorinated molecule in a complex biological environment with minimal background signal. In-cell ¹⁹F NMR has been used to study protein folding, dynamics, and interactions within living cells. nih.gov A peptide containing this compound could potentially be delivered into cells and its intracellular fate monitored by ¹⁹F NMR.

Table 3: Potential Reporter Tags for Intracellular Localization Studies

Reporter TagTechniqueAdvantages
Fluorescent Dye (e.g., Fluorescein, Rhodamine)Fluorescence MicroscopyHigh sensitivity, real-time imaging, variety of colors available. acs.org
¹⁹F Isotope¹⁹F NMR SpectroscopyNo background signal, sensitive to local environment, non-invasive. researchgate.net
BiotinAffinity Purification and StainingStrong and specific interaction with avidin/streptavidin for pull-down assays and imaging.

The ability of a molecule to cross biological membranes is a critical determinant of its biological activity. The permeability of this compound can be assessed using in vitro models such as artificial membranes or cell-based assays. The hydrophobicity of the molecule, influenced by the Boc group and the fluorinated phenyl ring, is expected to play a significant role in its membrane permeability. nih.gov

Studies on the membrane transport of other amino acids and peptides have shown that both passive diffusion and carrier-mediated transport can be involved. nih.govacs.org The presence of the Boc group would likely increase the lipophilicity of the molecule, potentially enhancing its ability to passively diffuse across lipid bilayers. Fluorination has been shown to improve the membrane permeability of some peptides. nih.gov In vitro transport assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide quantitative data on the passive permeability of this compound.

Computational Approaches in the Study of Boc 2 Fluoro D Homophenylalanine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For Boc-2-fluoro-D-homophenylalanine, MD simulations offer insights into its flexibility, the influence of its environment, and its potential interactions with biological systems. nih.gov

Conformational Flexibility and Rotamer Analysis of the Compound

The conformational landscape of this compound is primarily defined by the rotational freedom around its single bonds, described by dihedral angles. The bulky and hydrophobic Boc protecting group restricts the accessible conformations of the amino acid backbone (phi, ψ angles). organic-chemistry.org

The side chain's flexibility is influenced by the ortho-fluoro substitution. Fluorine, being highly electronegative yet only slightly larger than hydrogen, can engage in unique non-covalent interactions that stabilize certain rotameric states. nih.govresearchgate.net Quantum mechanics (QM) calculations are often used to determine the relative energies of different rotamers, which can then be used in MD simulations. nih.gov The presence of the fluorine atom can introduce a preference for specific side-chain orientations due to electrostatic and hyperconjugative interactions, differing from non-fluorinated homophenylalanine. researchgate.netd-nb.info

Table 1: Predicted Predominant Rotameric States for this compound This interactive table outlines the likely preferred dihedral angles based on computational studies of similar fluorinated and protected amino acids.

Dihedral AnglePredicted Range (Degrees)Influencing Factors
φ (Phi)-150 to -60Steric hindrance from Boc group
ψ (Psi)+120 to +170Boc group, side chain bulk
χ1 (Chi1)60, 180, -60Interaction between phenyl ring and backbone
χ2 (Chi2)~90Ortho-fluoro substitution, electrostatic interactions

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent profoundly impacts the conformation of this compound. nih.gov MD simulations can model how the molecule behaves in different solvent environments, from polar (like water or methanol) to non-polar (like chloroform). rsc.orgupc.edu

Interactions with Model Biological Environments (e.g., lipid bilayers, protein binding pockets)

MD simulations are invaluable for predicting how this compound might behave in a biological context, such as interacting with a cell membrane (lipid bilayer) or the active site of a protein. researchgate.netyoutube.com

Lipid Bilayers: Simulations of analogous amino acids show that they often localize at the water-lipid interface. nih.govnih.gov The hydrophobic parts of the molecule (Boc group, phenyl ring) would likely insert into the non-polar core of the bilayer, while the polar carboxyl group remains in the aqueous phase. capes.gov.br The fluorinated ring's unique electronic properties could modulate the depth of insertion and its orientation within the membrane compared to its non-fluorinated counterpart. nih.gov

Protein Binding Pockets: Fluorine's electronegativity alters the electrostatic potential of the aromatic ring. nih.gov This change can affect or introduce new interactions within a protein's binding pocket, such as dipole-dipole or multipolar interactions with backbone amides or other residues. The ortho-positioning of the fluorine atom can also influence the "edge-to-face" or "parallel-displaced" stacking interactions common for aromatic rings.

Quantum Mechanical (QM) Calculations

Quantum mechanics calculations provide a detailed description of the electronic structure of a molecule, offering deep insights into its intrinsic properties and reactivity. researchgate.net

Electronic Structure and Reactivity Predictions

QM calculations, particularly using Density Functional Theory (DFT), can map the electronic landscape of this compound. researchgate.netresearchgate.net The highly electronegative fluorine atom acts as an inductive electron-withdrawing group, pulling electron density from the aromatic ring. beilstein-journals.org This significantly alters the molecule's electrostatic potential surface.

This redistribution of charge affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key predictors of chemical reactivity. For instance, the modified electronic nature of the fluorinated ring can influence its susceptibility to certain chemical reactions or its ability to form specific non-covalent bonds. nsf.gov

Table 2: Predicted Electronic Properties of this compound from QM Calculations This interactive table summarizes key electronic properties that would be determined using QM methods, based on analogous compounds.

PropertyPredicted Value/EffectSignificance
HOMO EnergyLowered relative to non-fluorinated analogIncreased stability, lower reactivity towards electrophiles
LUMO EnergyLowered relative to non-fluorinated analogIncreased susceptibility to nucleophilic attack
Molecular Dipole MomentAltered magnitude and vectorInfluences solubility and intermolecular interactions
Electrostatic PotentialNegative potential shifted towards fluorineDirects non-covalent interactions (e.g., hydrogen bonding)

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A powerful application of QM is the prediction of spectroscopic data, which can be used to verify experimental results or aid in structural elucidation. researchgate.netresearchgate.net

NMR Chemical Shifts: QM methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, especially for the ¹⁹F nucleus, which is a sensitive probe of the local electronic environment. nih.govacs.orgnih.gov The calculated ¹⁹F chemical shift for this compound would be highly dependent on its conformation and solvent environment. Comparing calculated shifts with experimental data can help confirm the predominant solution-state structure. researchgate.net

Vibrational Frequencies: QM calculations can simulate the infrared (IR) spectrum by calculating the molecule's vibrational frequencies. The C-F bond has a characteristic stretching frequency that would be a prominent feature in the calculated spectrum, providing a clear spectroscopic marker for the fluorination.

Elucidating the Stereoelectronic Contributions of the Fluorine Atom

The introduction of a fluorine atom onto the phenyl ring of homophenylalanine, particularly at the ortho position, induces significant stereoelectronic effects that can be dissected using computational methods. The high electronegativity of fluorine leads to a redistribution of electron density within the aromatic ring and the amino acid side chain. This perturbation of the electronic landscape has profound consequences for the molecule's conformational preferences and intermolecular interactions.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these effects. By solving the Schrödinger equation for the molecule, QM methods provide a detailed picture of the electron distribution and the resulting molecular properties. For this compound, these calculations can reveal:

Changes in Aromaticity: The fluorine substituent can alter the π-electron system of the phenyl ring, which can be quantified by calculating aromaticity indices like the Nucleus-Independent Chemical Shift (NICS).

Gauche Effect: The preference for a gauche conformation around the Cα-Cβ bond can be influenced by the fluorine substituent. This "gauche effect" arises from a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and adjacent σ bonding orbitals. researchgate.net Computational conformational searches and energy profiling of the dihedral angles can quantify the energetic preference for specific rotamers.

Electrostatic Potential: The fluorine atom creates a region of negative electrostatic potential, which can engage in favorable interactions with electropositive regions of a binding partner, such as backbone amides or charged side chains in a protein. nih.gov Conversely, it can also lead to repulsive interactions if not properly accommodated.

These computational insights into the stereoelectronic contributions of the fluorine atom are critical for rationalizing the observed biochemical and biophysical properties of peptides containing this modified amino acid and for guiding the design of new bioactive molecules.

Molecular Docking and Ligand Design Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies are essential for understanding how this modified amino acid, when incorporated into a peptide, interacts with its biological target.

Prediction of Binding Modes with Target Macromolecules

Molecular docking simulations can be used to predict the binding mode of a peptide containing 2-fluoro-D-homophenylalanine within the active site of a target protein. The process involves:

Preparation of the Receptor and Ligand: High-resolution three-dimensional structures of the target protein are typically obtained from the Protein Data Bank (PDB). The this compound-containing peptide is built and its geometry optimized using molecular mechanics or quantum mechanics.

Docking Algorithm: A variety of docking algorithms are available, which sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each predicted pose, allowing for the ranking of different binding modes.

For fluorinated ligands, it is crucial that the scoring function can accurately model the specific interactions involving fluorine, such as halogen bonds and non-canonical hydrogen bonds. The predicted binding modes can then be analyzed to identify key interactions between the 2-fluoro-D-homophenylalanine residue and the protein, providing a structural hypothesis for the observed biological activity.

De Novo Design of Fluorinated Peptidomimetics Based on Computational Insights

The structural and electronic information gleaned from QM calculations and molecular docking can be leveraged for the de novo design of novel peptidomimetics. This involves designing new molecules from scratch that are predicted to have high affinity and selectivity for a particular target.

Computational tools can be used to:

Identify "Hot Spots": Analyze the binding site of a target protein to identify regions where the introduction of a fluorine atom would be beneficial for binding.

Scaffold Hopping: Replace the peptide backbone with a different chemical scaffold while retaining the key pharmacophoric features, including the fluorinated phenyl ring.

Virtual Screening: Screen large virtual libraries of compounds containing the 2-fluoro-D-homophenylalanine motif against a target protein to identify potential new lead compounds.

By integrating computational design with chemical synthesis and biological testing, researchers can accelerate the discovery of novel and effective therapeutic agents based on the unique properties of fluorinated amino acids.

Force Field Development and Parameterization for Fluorinated Amino Acids

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biomolecules at an atomic level. nih.gov However, the accuracy of these simulations is critically dependent on the quality of the underlying molecular mechanics force field. nih.gov Standard force fields may not accurately describe the behavior of non-canonical amino acids like 2-fluoro-homophenylalanine.

Refinement of Existing Molecular Mechanics Force Fields

Existing force fields like AMBER and CHARMM have been extended to include parameters for some fluorinated amino acids. nih.govnih.gov However, specific parameters for 2-fluoro-homophenylalanine may not be available or may require further refinement. The process of refining a force field typically involves:

Quantum Mechanical Calculations: High-level QM calculations are performed on small model compounds (e.g., a dipeptide containing 2-fluoro-D-homophenylalanine) to obtain reference data for bond lengths, bond angles, dihedral angles, and partial atomic charges. acs.org

Parameter Fitting: The force field parameters (e.g., force constants, equilibrium values, and Lennard-Jones parameters) are adjusted to reproduce the QM data as closely as possible.

Development of Specific Parameters for 2-Fluoro-Homophenylalanine Residues

Given the unique electronic environment of the ortho-fluorine substituent, developing specific parameters for the 2-fluoro-homophenylalanine residue is often necessary to achieve high accuracy in MD simulations. This involves a meticulous parameterization process to ensure that the conformational preferences and interaction energies of the fluorinated residue are correctly represented.

The following table outlines the key parameters that need to be developed and validated for the 2-fluoro-homophenylalanine residue:

Parameter TypeDescriptionRationale for Specific Parameterization
Partial Atomic Charges Distributes the total charge of the molecule among its atoms to model electrostatic interactions.The high electronegativity of fluorine significantly alters the charge distribution of the entire aromatic ring and backbone, requiring a re-derivation of charges.
Bond Stretching Parameters Defines the energy required to stretch or compress a chemical bond.The C-F and adjacent C-C bond lengths and force constants will differ from standard phenylalanine.
Angle Bending Parameters Defines the energy required to bend the angle between three bonded atoms.The presence of the bulky and electronegative fluorine atom will influence the preferred bond angles in the phenyl ring and at the Cβ atom.
Torsional Parameters (Dihedrals) Defines the energy profile for rotation around a chemical bond, governing conformational preferences.Crucial for accurately modeling the rotational barrier around the Cα-Cβ and Cβ-Cγ bonds, which is influenced by stereoelectronic effects like the gauche effect.
van der Waals Parameters Models the short-range repulsive and long-range attractive (dispersion) forces between non-bonded atoms.Specific van der Waals parameters for the fluorine atom are necessary to accurately capture its size and interaction properties.

The development and validation of these specific parameters are essential for conducting reliable MD simulations of peptides and proteins containing this compound, enabling accurate predictions of their structure, dynamics, and interactions. nih.gov

Advanced Analytical Methodologies for Research on Boc 2 Fluoro D Homophenylalanine

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of novel compounds, providing unequivocal determination of elemental composition through highly accurate mass measurements.

Accurate Mass Measurement and Fragmentation Pathway Analysis

Accurate mass measurement by HRMS allows for the determination of the elemental formula of a Boc-2-fluoro-D-homophenylalanine derivative with high confidence, distinguishing it from other potential compounds with the same nominal mass. This is foundational for confirming the successful synthesis of a target molecule.

Following ionization, the molecule undergoes fragmentation, and the resulting pattern serves as a structural fingerprint. The analysis of these fragmentation pathways provides detailed insights into the molecule's covalent structure. For a compound like this compound, characteristic fragmentation would involve the loss of the tert-butoxycarbonyl (Boc) protecting group, cleavage of the amino acid backbone, and fragmentation of the fluorinated aromatic ring. The study of fragmentation in fluorinated compounds can be complex, sometimes involving fluorine migration. nih.gov Understanding these pathways is critical for the structural confirmation of new derivatives.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative This interactive table showcases sample data for a dipeptide derivative, this compound-Alanine methyl ester.

Property Value
Formula C20H29FN2O5
Theoretical Mass [M+H]+ 412.2060
Observed Mass [M+H]+ 412.2058
Mass Accuracy (ppm) -0.49
Major Fragment Ion 1 Loss of Boc group (-100 Da)

| Major Fragment Ion 2 | Cleavage of peptide bond |

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis of Peptides Incorporating the Compound

Tandem mass spectrometry (MS/MS) is the premier technique for sequencing peptides. creative-proteomics.comnih.govunits.it In an MS/MS experiment, a specific peptide ion containing the unnatural amino acid is selected, isolated, and then fragmented, typically through collision-induced dissociation (CID). creative-proteomics.comunits.it This process breaks the peptide bonds at random positions, generating a series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edu

The resulting mass spectrum displays a ladder of peaks, where the mass difference between consecutive ions of the same type corresponds to the mass of a specific amino acid residue. When a peptide incorporates 2-fluoro-D-homophenylalanine, its unique residue mass will be observed in the spectrum, allowing for its precise placement within the peptide sequence. This method is indispensable for verifying that the unnatural amino acid has been incorporated at the desired position in a synthetically or biosynthetically produced peptide.

Table 2: Hypothetical MS/MS Fragmentation Data for a Peptide Containing 2-fluoro-D-homophenylalanine (F-hPhe) This interactive table illustrates how the mass of the unnatural amino acid would be identified in a fragment ion series for the hypothetical peptide Gly-F-hPhe-Ala.

Fragment Ion Calculated Mass (m/z) Amino Acid Residue Difference
b1 58.03 Gly
b2 253.11 F-hPhe (195.08 Da)
y1 90.05 Ala

| y2 | 285.13 | F-hPhe (195.08 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about molecular structure, dynamics, and environment at the atomic level.

Multi-Dimensional NMR for Complex Structure Determination of Derivatives

For complex derivatives of this compound, one-dimensional NMR spectra are often insufficient due to signal overlap. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. These techniques reveal scalar couplings between nuclei, allowing for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, confirming its covalent structure and stereochemistry.

Fluorine-19 NMR as a Conformational and Environmental Probe in Solution and Solid State

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally valuable tool. nih.govnih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton NMR. acs.orgresearchgate.net Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra of labeled molecules have no background signals. semanticscholar.orgacs.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, including changes in solvent exposure, van der Waals interactions, and local electrostatic fields. nih.govnih.gov This sensitivity makes the fluorine atom in 2-fluoro-D-homophenylalanine an outstanding probe for monitoring:

Conformational Changes: Subtle shifts in peptide or protein structure upon ligand binding or folding will induce significant changes in the ¹⁹F chemical shift. nih.govacs.org

Protein-Ligand Interactions: The binding of a peptide containing the fluorinated residue to a target protein can be monitored, and binding affinities can be quantified. acs.org

Environmental Polarity: The ¹⁹F chemical shift can report on the polarity of its immediate surroundings, indicating whether it is exposed to an aqueous solvent or buried within a hydrophobic protein core or membrane.

Table 3: Representative ¹⁹F NMR Chemical Shift Sensitivity This interactive table provides hypothetical examples of how the ¹⁹F chemical shift of a 2-fluoro-D-homophenylalanine residue might change in different environments.

Environment Hypothetical ¹⁹F Chemical Shift (ppm) Interpretation
Aqueous Buffer -114.5 Residue is fully solvent-exposed.
Bound in Hydrophobic Pocket -112.0 Residue is in a non-polar, protein interior.
Conformational State A -113.2 The residue exists in a specific conformation.

| Conformational State B | -113.8 | A change in conformation alters the local electronic environment. |

Solid-State NMR for Characterization of Peptides/Proteins in Condensed Phases

Solid-state NMR (ssNMR) is uniquely suited for studying molecules in non-crystalline, condensed phases, such as membrane-bound peptides or protein aggregates. nih.gov While solution NMR is ideal for soluble, dynamic molecules, many biological processes occur in more rigid environments.

By incorporating this compound into a peptide, solid-state ¹⁹F NMR can be used to determine the structure and orientation of that peptide within a lipid bilayer or native biomembrane. acs.orgnih.gov Techniques like ¹⁹F-¹H rotational-echo double-resonance (REDOR) can measure internuclear distances, providing crucial structural constraints. nih.gov This approach is invaluable for understanding how membrane-active peptides function, revealing details about their insertion depth, tilt angle relative to the membrane normal, and interactions with lipids and other membrane components.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in the synthesis and analysis of this compound, providing robust tools for monitoring the progress of chemical reactions, isolating the final product, and assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of the final compound and for isolating it from reaction mixtures.

For analytical purposes, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid to improve peak shape. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the bulky, nonpolar Boc protecting group and the phenyl ring, this compound is well-retained on such columns.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale, with wider columns and higher flow rates, to isolate significant quantities of the pure compound.

Detailed Research Findings: While specific HPLC data for this compound is not abundant in publicly available literature, data from closely related compounds such as other Boc-protected amino acids provide a strong basis for method development. The retention time of this compound would be influenced by the hydrophobicity of the Boc group and the fluorinated homophenylalanine side chain. The fluorine substitution on the aromatic ring can slightly alter the polarity and interaction with the stationary phase compared to its non-fluorinated analog.

Below is a representative HPLC method that could be adapted for the analysis of this compound, with expected retention times based on analyses of similar compounds.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Retention Time | 12-15 minutes |

Gas Chromatography (GC) for Analysis of Volatile Synthetic Intermediates and Byproducts

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids and their protected derivatives like this compound, direct GC analysis is not feasible. However, GC is highly valuable for monitoring the presence of volatile starting materials, reagents, or byproducts generated during the synthesis.

For the analysis of non-volatile compounds such as the target molecule, derivatization is required to convert them into more volatile forms. A common approach is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (TMS) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivative of this compound would be amenable to GC-MS analysis, allowing for both separation and structural confirmation.

Detailed Research Findings: The analysis of derivatized amino acids by GC-MS is a well-established methodology. The derivatization process for this compound would target the carboxylic acid group. The resulting TMS ester would exhibit increased volatility, allowing it to be effectively separated on a GC column. The mass spectrum of the derivatized compound would show characteristic fragmentation patterns, aiding in its identification.

Table 2: Representative GC-MS Conditions for the Analysis of Derivatized this compound

Parameter Value
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), then ramp to 280 °C at 15 °C/min
Mass Spectrometer Electron Impact (EI), 70 eV

| Scan Range | 50-500 m/z |

Chiral Chromatography for Enantiomeric Purity Assessment of Synthesized this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of synthesized this compound is critical. Chiral chromatography is the most effective method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven to be particularly effective. sigmaaldrich.com These CSPs offer multiple chiral recognition sites, allowing for robust separation of a wide range of enantiomers.

Detailed Research Findings: The separation of Boc-protected amino acid enantiomers on chiral columns is a widely used technique in pharmaceutical analysis. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like methanol or isopropanol with a buffer, is crucial for achieving optimal separation. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality.

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Purity of this compound

Parameter Value
Column Chirobiotic T (Teicoplanin-based CSP), 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/0.1% Acetic Acid (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

| Expected Elution Order | L-enantiomer followed by D-enantiomer (typical, but can vary) |

Vibrational and Electronic Spectroscopic Techniques for Functional Analysis

Spectroscopic techniques are vital for the structural elucidation and functional group analysis of this compound. These methods provide information about the molecular vibrations and electronic transitions within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule.

For this compound, these techniques can confirm the presence of key functional groups. The Boc protecting group will have characteristic C=O stretching vibrations, and the carboxylic acid will show both C=O and O-H stretching bands. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations. The C-F bond will also have a characteristic stretching vibration.

Detailed Research Findings: The IR and Raman spectra of Boc-protected amino acids are well-documented. xray.cz The analysis of these spectra allows for the confirmation of the successful introduction of the Boc group and the integrity of the amino acid structure. The exact positions of the vibrational bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 4: Expected Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H Stretching 2500-3300 (broad) Weak
Aromatic C-H Stretching 3000-3100 Strong
Aliphatic C-H Stretching 2850-2960 Strong
Boc C=O Stretching ~1715 Moderate
Carboxylic Acid C=O Stretching ~1700 Moderate
Aromatic C=C Stretching 1450-1600 Strong
N-H Bending 1510-1550 Weak

| C-F | Stretching | 1000-1400 | Moderate |

UV-Vis Spectroscopy for Aromatic Chromophore Analysis and Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, the primary chromophore is the 2-fluorophenyl group. The π-electrons in the aromatic ring undergo π → π* transitions upon absorption of UV light.

This technique is particularly useful for the quantification of the compound in solution, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. The position of the absorption maximum (λmax) can be influenced by the substitution on the aromatic ring. The fluorine atom may cause a slight shift in the λmax compared to the non-fluorinated analog.

Detailed Research Findings: The UV spectra of aromatic amino acids are characterized by absorption bands in the range of 250-280 nm. thermofisher.com The exact λmax and molar absorptivity are dependent on the specific aromatic side chain and the solvent. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. Second-derivative UV spectroscopy can be a useful tool to resolve overlapping spectral features if other aromatic compounds are present as impurities. thermofisher.com

Table 5: Anticipated UV-Vis Spectroscopic Data for this compound in Methanol

Parameter Expected Value
λmax ~260-270 nm
Molar Absorptivity (ε) 200-500 M⁻¹cm⁻¹
Solvent Methanol

| Primary Electronic Transition | π → π* of the 2-fluorophenyl ring |

Emerging Research Frontiers and Future Prospects for Boc 2 Fluoro D Homophenylalanine

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For Boc-2-fluoro-D-homophenylalanine, this translates to the development of greener and more scalable production routes.

Green Chemistry Approaches to Asymmetric Fluorination

The introduction of a fluorine atom at a specific stereocenter is a significant challenge in organic synthesis. Traditional methods often rely on harsh reagents and produce substantial waste. Green chemistry principles are now guiding the development of more sustainable alternatives. For the synthesis of compounds like this compound, research is moving towards catalytic asymmetric fluorination. This involves the use of chiral catalysts to selectively introduce the fluorine atom, minimizing the need for stoichiometric and often toxic fluorinating agents. rsc.orgthe-innovation.org

Enzymatic approaches are also gaining traction as a green alternative. the-innovation.org Biocatalysis, utilizing enzymes such as fluorinases or engineered enzymes, can offer high stereoselectivity under mild reaction conditions, significantly reducing the environmental impact of the synthesis. While direct enzymatic synthesis of this compound is still an area of active research, the principles established with other fluorinated amino acids demonstrate the feasibility of this approach.

Table 1: Comparison of Asymmetric Fluorination Methods

MethodAdvantagesDisadvantagesRelevance to this compound
Catalytic Asymmetric Fluorination High enantioselectivity, reduced wasteCatalyst cost and recovery can be challengingHigh potential for sustainable synthesis
Enzymatic Fluorination High stereoselectivity, mild conditions, biodegradable catalystsEnzyme stability and substrate scope can be limitedA promising future direction for green synthesis
Traditional Stoichiometric Fluorination Well-established methodsUse of hazardous reagents, significant waste generationCurrent methods often rely on these, driving the need for greener alternatives

Application of Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of specialized chemicals like this compound. nih.govdurham.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents. durham.ac.uk

The modular nature of flow reactors facilitates the integration of multiple synthetic and purification steps into a single, automated process. nih.gov For the multi-step synthesis of this compound, a flow-based approach could significantly reduce production time and costs, making this valuable compound more accessible for research and development. chemistryviews.org The improved heat and mass transfer in microreactors can also enable the use of more reactive and unstable intermediates, potentially opening up new synthetic pathways. durham.ac.uk

Advanced Applications in Chemical Biology Tool Development

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strong carbon-fluorine bond, make fluorinated amino acids like this compound valuable tools in chemical biology.

Integration into Next-Generation Bioorthogonal Chemistry Tags

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of new bioorthogonal reactions and probes is a rapidly expanding area of research. Fluorinated amino acids are being explored for their potential to create novel bioorthogonal handles. The fluorine atom can be used to tune the reactivity of a functional group, enabling highly specific ligation reactions.

While the direct integration of this compound into a widely used bioorthogonal tag is yet to be extensively documented, its structure presents intriguing possibilities. The fluoro-substituted phenyl ring could participate in novel bioorthogonal reactions, such as fluorine-thiol displacement or transition metal-catalyzed cross-coupling reactions, that are orthogonal to existing chemistries. The development of such "next-generation" tags would expand the toolbox available to chemical biologists for labeling and tracking biomolecules in their native environment.

Utility as a Component in Molecular Imaging and Diagnostic Research Probes (non-clinical focus)

The incorporation of fluorine, particularly the isotope ¹⁸F, is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive imaging technique. nih.govnih.govzontal.io Amino acid-based PET tracers are of particular interest for imaging tumors, as many cancers exhibit upregulated amino acid transport and metabolism. nih.govfrontiersin.org

This compound, when radiolabeled with ¹⁸F, has the potential to be a valuable research probe for PET imaging studies. beilstein-journals.orgnih.gov Its structure as a non-natural amino acid may lead to altered metabolic pathways and transport mechanisms compared to natural amino acids, potentially offering new insights into tumor biology. In a non-clinical research setting, [¹⁸F]2-fluoro-D-homophenylalanine could be used to study amino acid transporter expression and function in various disease models, contributing to a better understanding of disease pathology and the development of new therapeutic strategies. nih.govnih.govmdpi.com The fluorine atom also serves as a sensitive nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein structure and dynamics in vitro. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

For a specialized compound like this compound, AI and ML can be applied in several ways. ML models can be trained to predict the optimal conditions for its asymmetric synthesis, accelerating the development of more efficient and sustainable production methods. nih.govnsf.govresearchgate.netbohrium.com Generative models can be used to design novel fluorinated amino acids with tailored properties, such as enhanced bioorthogonal reactivity or improved binding affinity to a specific biological target. nih.govasu.edu

Table 2: Potential Applications of AI/ML in the Context of this compound

AI/ML ApplicationPotential Impact
Synthesis Optimization Prediction of optimal reaction conditions for higher yields and purity.
Novel Analogue Design In silico design of new fluorinated homophenylalanine derivatives with specific properties.
Retrosynthesis Planning Identification of novel and more efficient synthetic routes.
Property Prediction Estimation of physicochemical and biological properties to guide experimental work.

Predictive Modeling for Reactivity and Selectivity in Synthesis

The synthesis of complex molecules like this compound often involves navigating intricate reaction pathways where reactivity and stereoselectivity are paramount. Predictive modeling, utilizing computational chemistry, is becoming an indispensable tool for streamlining this process.

Key Research Findings:

Quantum Chemistry Calculations: Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms. These models can predict the most likely sites of reaction and the energy barriers associated with different stereochemical outcomes, guiding the selection of optimal reagents and conditions.

Machine Learning in Reaction Prediction: Researchers are developing machine learning models trained on vast datasets of chemical reactions. scitechdaily.com A platform known as the chemical "reactome," developed through a collaboration between the University of Cambridge and Pfizer, combines automated experiments with AI to predict reaction outcomes. scitechdaily.com This data-driven approach can forecast the reactivity of fluorinated building blocks and help chemists design more efficient synthetic routes by identifying relevant correlations between reactants, reagents, and reaction performance. scitechdaily.com

Stereoelectronic Effect Modeling: The presence of the fluorine atom introduces significant stereoelectronic effects, such as the gauche effect, which influences the conformational preferences of the molecule. researchgate.netacs.org Predictive models that accurately account for these hyperconjugative interactions are crucial for predicting the three-dimensional structure of intermediates and transition states, which in turn dictates the selectivity of the synthesis. researchgate.netacs.org

Interactive Data Table: Factors in Predictive Synthesis Modeling

Modeling AspectComputational MethodApplication in Fluorinated SynthesisPredicted Outcome
Reaction Pathway Energetics Density Functional Theory (DFT)Calculating transition state energies for fluorination or peptide coupling steps.Reactivity, Rate-determining steps
Stereochemical Control Molecular Mechanics (MM), DFTPredicting diastereomeric ratios based on conformational analysis of fluorinated intermediates.Selectivity, Enantiomeric excess
Solvent Effects Polarizable Continuum Models (PCM)Simulating how different solvents influence reaction barriers and product stability.Optimal Reaction Conditions
Reagent-Substrate Interaction Docking and Interaction Energy CalculationsModeling the binding of catalysts or reagents to the fluorinated substrate.Catalyst Efficiency, Selectivity

AI-Driven De Novo Design of Fluorinated Peptidomimetics with Desired Properties

Artificial intelligence (AI) is revolutionizing the design of new drug candidates by moving beyond traditional screening to de novo design—creating novel molecules from scratch. biomedgrid.comyoutube.com For fluorinated peptidomimetics incorporating this compound, AI offers a path to rapidly generate and evaluate new structures with optimized therapeutic profiles.

Detailed Research Findings:

Generative Models: AI platforms like REINVENT, developed by AstraZeneca, use generative models to produce novel chemical structures. youtube.com These models can be trained with specific objectives, such as enhancing binding affinity to a target, improving metabolic stability, or optimizing lipophilicity, to design new peptides incorporating fluorinated residues. youtube.com

Predictive Algorithms: AI-driven approaches can predict key properties of designed molecules. biomedgrid.com For instance, machine learning can forecast a peptide's proteolytic stability, a crucial parameter often enhanced by fluorination. biomedgrid.com This allows for the in silico screening of thousands of potential candidates, prioritizing those most likely to succeed in experimental validation. nih.gov

Accelerated Development Cycles: The integration of AI-based design, virtual screening, and experimental validation can drastically reduce the time and cost of peptide drug discovery. nih.gov An AI-driven pipeline can complete a design-to-screening cycle in a matter of weeks, a significant acceleration compared to traditional methods. nih.gov

Addressing Unexplored Biological Targets and Pathways Through Analogue Design

The unique physicochemical properties imparted by the fluorine atom in this compound make it an excellent scaffold for creating analogues to probe new biological targets. rsc.org Analogue design involves systematically modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Enzyme Classes for Inhibition or Modulation

Fluorinated amino acids are particularly effective as enzyme inhibitors. mdpi.com The strong electron-withdrawing nature of fluorine can alter the electronics of a substrate analogue, often leading to the formation of stable transition-state mimics or covalent adducts with active site residues. nih.gov

Detailed Research Findings:

Mechanism-Based Inhibition: The fluorine atom can act as a key mechanistic handle. For example, α-fluorinated ketones have been successfully used as inhibitors for serine proteases. nih.gov The fluorine substituent destabilizes the carbonyl group, making it more susceptible to nucleophilic attack by an active site serine, forming a stable hemiacetal that mimics the tetrahedral intermediate of peptide bond cleavage. nih.gov

Probing Enzyme Stereoselectivity: Fluorinated substrate analogues can be used to investigate the stereochemical course of enzymatic reactions. By replacing a hydrogen atom with fluorine, chemists can create a probe to understand the facial selectivity of bond formation within an enzyme's active site. nih.gov

Targeting Quaternary Amino Acid Synthesis: Fluorine-containing α-amino acids with a quaternary α-carbon have shown potential as enzyme inhibitors and are of significant interest, though their asymmetric synthesis remains a challenge. researchgate.net

Design of Peptides with Enhanced Receptor Selectivity and Specificity

Incorporating this compound into a peptide sequence can profoundly influence its interaction with biological receptors. The goal is to fine-tune the peptide's structure to bind more tightly and selectively to its intended target, minimizing off-target effects.

Detailed Research Findings:

Improving Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. The introduction of a fluorinated D-amino acid like 2-fluoro-D-homophenylalanine can create a steric shield, protecting adjacent peptide bonds from enzymatic cleavage and extending the peptide's in vivo half-life. nbinno.com

Outlook on Fundamental Understanding of Fluorine Effects in Bio-Organic Systems

While the practical applications of fluorination are well-established, ongoing research seeks a deeper, more fundamental understanding of how this unique element influences molecular interactions in a biological context.

Further Elucidating the Stereoelectronic and Lipophilic Impact of Fluorine

The effects of fluorine are a complex interplay of its size, high electronegativity, and the unique properties of the carbon-fluorine bond.

Detailed Research Findings:

Stereoelectronic Effects: The C-F bond is a poor hydrogen bond acceptor but can participate in stabilizing hyperconjugative interactions, such as the gauche effect. researchgate.netacs.org This effect arises from the interaction between bonding and anti-bonding orbitals (e.g., σC–H → σC–F*), which can dictate the conformational preferences of the molecule. researchgate.netacs.org A deeper understanding of these subtle forces is critical for the rational design of molecules where a specific three-dimensional structure is required for activity. acs.org

Interactive Data Table: Physicochemical Impact of Fluorine Substitution

PropertyEffect of Fluorine SubstitutionRationaleImplication for Peptide Design
Electronegativity HighFluorine is the most electronegative element.Alters local electronic environment, pKa, and potential for dipole-dipole interactions.
Bond Strength Strong C-F BondHigh bond dissociation energy.Increased metabolic stability by blocking sites of oxidative metabolism.
Lipophilicity Generally IncreasedThe C-F bond is more hydrophobic than the C-H bond.Enhanced membrane permeability and binding in hydrophobic pockets. wikipedia.org
Conformation Induces Specific Gauche EffectsStabilizing hyperconjugative interactions (σ→σ*). researchgate.netPre-organizes peptide structure for enhanced receptor binding.
Size Small van der Waals RadiusFluorine is a relatively small atom, often considered a hydrogen isostere.Allows for substitution with minimal steric perturbation while altering electronic properties.

Understanding the Hydration and Desolvation Properties in Complex Biological Environments

The behavior of a molecule in a biological system is profoundly influenced by its interactions with the surrounding water molecules. The processes of hydration (the association of water molecules with a solute) and desolvation (the removal of these water molecules) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors. For this compound, a synthetic amino acid derivative, a detailed understanding of its hydration and desolvation properties is crucial for predicting its behavior in complex biological environments and for the rational design of novel therapeutics.

The introduction of a fluorine atom onto the phenyl ring of homophenylalanine, along with the presence of the tert-butyloxycarbonyl (Boc) protecting group, significantly alters the molecule's electronic and steric properties, which in turn dictates its interactions with water.

The Influence of Fluorine on Hydration:

Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring can have complex and sometimes counterintuitive effects on molecular hydrophobicity and hydration. While it is often assumed that fluorination increases lipophilicity, this is not always the case, and the impact on hydration is multifaceted.

Computational studies on fluorinated amino acids have shown that the changes in hydration free energy upon fluorination are dependent on the specific position and number of fluorine atoms. These changes are influenced by two main factors:

Direct Interactions with Water: The highly polarized C-F bond can engage in weak hydrogen-bond-like interactions with water molecules. These interactions can influence the structure and dynamics of the hydration shell surrounding the molecule. acs.org

Alteration of Molecular Conformation: The presence of a fluorine atom can alter the conformational preferences of the amino acid side chain, which in turn can affect the accessibility of other parts of the molecule, such as the backbone, to water molecules. This can lead to changes in the number of hydrogen bonds between the molecule's polar groups and the surrounding water. nih.gov

For this compound, the fluorine atom at the ortho position of the phenyl ring is expected to create a localized region of altered polarity. Research on fluorinated protein surfaces has demonstrated that fluorinated side chains can exert an electrostatic drag on neighboring water molecules, leading to slower water motion and an increased residence time of water in the immediate vicinity of the fluorinated group. nih.gov This localized ordering of water molecules can have significant implications for the molecule's solubility and its ability to partition into hydrophobic environments, such as cell membranes or the active sites of enzymes.

The Role of the Boc Protecting Group:

Desolvation in Biological Recognition:

The process of a ligand binding to its receptor is often accompanied by the release of ordered water molecules from both the ligand's surface and the receptor's binding site into the bulk solvent. This release of water results in a favorable increase in entropy, which can be a significant driving force for binding affinity.

Research Findings from Molecular Dynamics Simulations:

Studies on fluorinated amino acids have revealed that the number of fluorine substituents is a poor predictor of hydrophobicity. Instead, the precise location of the fluorine atom and its influence on the molecule's conformation are key determinants of its hydration properties. nih.gov These simulations have shown that fluorination can alter the number of hydrogen bonds between the amino acid backbone and water by sterically blocking access to polar groups.

Data Tables

Table 1: Chemical Compound Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compound1260604-07-6C₁₅H₂₀FNO₄297.32(R)-2-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Boc-2-fluoro-D-homophenylalanine, and how do fluorination steps influence reaction efficiency?

  • Methodological Answer : Synthesis typically begins with fluorinated benzaldehyde or phenylacetic acid derivatives, followed by asymmetric alkylation to introduce the D-configuration. The Boc-protecting group is introduced via tert-butoxycarbonylation under anhydrous conditions. Fluorination at the 2-position requires careful control of electrophilic aromatic substitution (e.g., using Selectfluor®) to minimize side reactions. Purification often involves recrystallization or preparative HPLC to achieve >95% purity .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer : Use a combination of 1H^1\text{H}/19F^{19}\text{F} NMR to verify regiochemistry and 13C^{13}\text{C} NMR for backbone confirmation. Chiral HPLC with a Crownpak CR-I column resolves enantiomers, while mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. Polarimetry or circular dichroism (CD) provides additional stereochemical evidence .

Q. What storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Regularly monitor purity via TLC or HPLC, as the electron-withdrawing fluorine atom increases susceptibility to hydrolysis under humid conditions .

Advanced Research Questions

Q. How do competing regiochemical outcomes during fluorination impact the synthesis of this compound, and what strategies mitigate these issues?

  • Methodological Answer : Fluorination at the 2-position competes with 3-/4-substitution due to steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., boronic esters) enhance regioselectivity. Post-reaction analysis via 19F^{19}\text{F} NMR quantifies byproduct ratios .

Q. What experimental designs are effective for studying the role of this compound in peptide-based drug delivery systems?

  • Methodological Answer : Incorporate the compound into model peptides (e.g., ACE inhibitors) via solid-phase synthesis. Monitor pharmacokinetics using radiolabeled 18F^{18}\text{F} analogs and assess bioavailability via in vitro Caco-2 cell assays. Compare fluorinated vs. non-fluorinated analogs to quantify fluorine’s impact on membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for peptides containing this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., buffer pH, temperature) to isolate variables. Use meta-analysis to identify confounding factors (e.g., aggregation propensity in fluorinated peptides). Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity assays) .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Perform accelerated stability studies at pH 1–14, tracking degradation via LC-MS. Density Functional Theory (DFT) identifies vulnerable bonds (e.g., Boc cleavage under acidic conditions). Fluorine’s electron-withdrawing effect stabilizes the amide bond but accelerates ester hydrolysis in basic media .

Q. How does the fluorine substituent influence the compound’s conformational flexibility in peptide scaffolds?

  • Methodological Answer : Use X-ray crystallography or NOESY NMR to compare dihedral angles in fluorinated vs. non-fluorinated peptides. Molecular dynamics simulations reveal fluorine’s impact on backbone rigidity and side-chain rotamer populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.